3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of a related compound, “3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride”, has been reported. Its molecular formula is C10H7ClO3, with an average mass of 210.614 Da and a monoisotopic mass of 210.008377 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cross-coupling reactions with palladium complexes and azides . Additionally, the synthesis of “1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties” involves a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, “Benzo[d][1,3]dioxol-5-ylboronic acid” has a molecular weight of 165.94 g/mol and a melting point of 226 °C .Scientific Research Applications
Structural Analysis and Molecular Interaction
- A novel pyrazole derivative incorporating 3-(benzo[d][1,3]dioxol-5-yl) was synthesized, characterized by NMR and mass spectral analysis, and confirmed by X-ray diffraction studies. This study highlighted the compound's molecular structure and interactions, contributing to the understanding of its chemical properties (Naveen et al., 2018).
Biodegradation Studies
- Research on a pseudomonad capable of degrading 3-chlorobenzoic acid as a sole carbon source highlights the potential for bioremediation of environmental contaminants related to chlorobenzoic acids (Dorn et al., 2004).
- Comparative characterization of 3-chlorobenzoate degradation by Rhodococcus opacus strains revealed different pathways for decomposition, providing insight into microbial processes for environmental decontamination (Solyanikova et al., 2019).
Photodecomposition and Chemical Behavior
- A study on the photodecomposition of chlorobenzoic acids, including 3-chlorobenzoic acid, under ultraviolet irradiation, provided insights into their chemical behavior and potential environmental impact (Crosby & Leitis, 1969).
Thermodynamic and Phase Behavior
- Research on the phase behavior of chlorobenzoic acids using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) contributed to the understanding of these compounds in pharmaceutical processes and environmental scenarios (Reschke et al., 2016).
Antimicrobial and Anti-Proliferative Properties
- A study synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, indicating potential pharmaceutical applications (Mansour et al., 2020).
Photoinitiator for Polymerization
- A derivative of 1,3-benzodioxole, related to 3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid, was synthesized and characterized for its role as a photoinitiator in free radical polymerization, demonstrating applications in materials science (Kumbaraci et al., 2012).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLUFPJEGYDILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653543 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid | |
CAS RN |
1181596-03-1 | |
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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